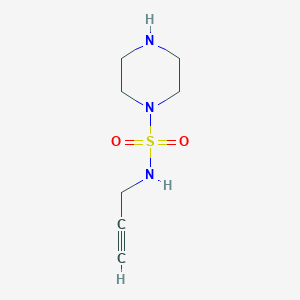
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide is an organic compound that features a piperazine ring substituted with a propynyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide typically involves the reaction of piperazine with propargyl bromide to introduce the propynyl group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential anti-cancer and anti-tubercular activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a piperazine ring.
N-(Prop-2-yn-1-yl)anilines: Similar structure but with an aniline group instead of a piperazine ring.
Uniqueness
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide is unique due to the combination of the piperazine ring and the sulfonamide group, which imparts specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-prop-2-ynylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2 |
InChI Key |
IEVHLPKGFUHMJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


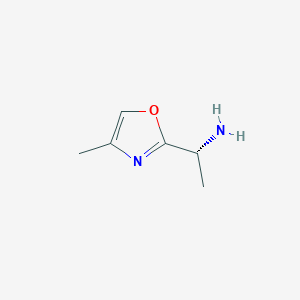
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282792.png)
![2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B13282799.png)
![2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282806.png)
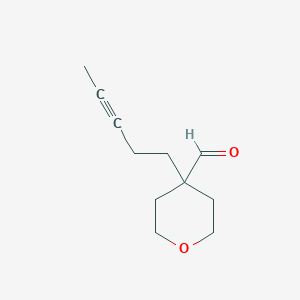
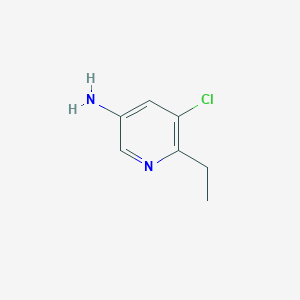
![7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13282836.png)
![4-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13282844.png)


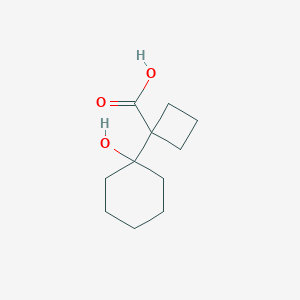
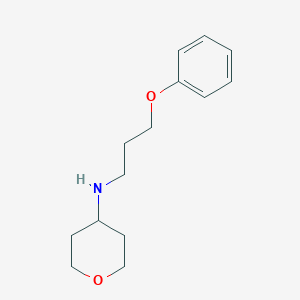
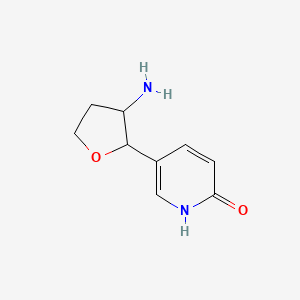
![Tert-butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13282876.png)
